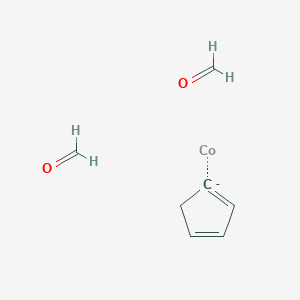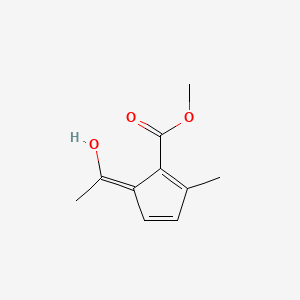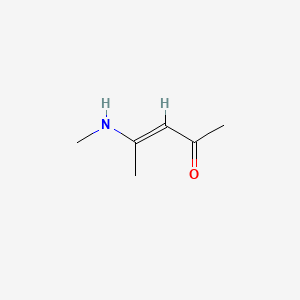
Cobalt;cyclopenta-1,3-diene;formaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;cyclopenta-1,3-diene;formaldehyde is a coordination compound that features cobalt as the central metal atom, coordinated with cyclopenta-1,3-diene and formaldehyde ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;cyclopenta-1,3-diene;formaldehyde typically involves the reaction of cobalt salts with cyclopenta-1,3-diene and formaldehyde under controlled conditions. One common method involves the use of cobalt(II) chloride, cyclopenta-1,3-diene, and formaldehyde in the presence of a suitable solvent and catalyst. The reaction is carried out at room temperature, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cobalt;cyclopenta-1,3-diene;formaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: Reduction reactions can convert cobalt(III) back to cobalt(II).
Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene or formaldehyde ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt coordination compounds with different ligands .
Scientific Research Applications
Cobalt;cyclopenta-1,3-diene;formaldehyde has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in biological systems and enzyme mimetics.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other cobalt-based compounds
Mechanism of Action
The mechanism by which cobalt;cyclopenta-1,3-diene;formaldehyde exerts its effects involves coordination chemistry principles. The cobalt center can undergo redox reactions, ligand exchange, and other coordination processes. These interactions can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- Cobalt;cyclopenta-1,3-diene;acetaldehyde
- Cobalt;cyclopenta-1,3-diene;benzaldehyde
- Cobalt;cyclopenta-1,3-diene;acetone
Uniqueness
Cobalt;cyclopenta-1,3-diene;formaldehyde is unique due to the presence of formaldehyde as a ligand, which imparts distinct reactivity and coordination properties compared to other similar compounds. The formaldehyde ligand can participate in unique chemical reactions, making this compound particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
cobalt;cyclopenta-1,3-diene;formaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.2CH2O.Co/c1-2-4-5-3-1;2*1-2;/h1-3H,4H2;2*1H2;/q-1;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPNOALVHFYEIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C=O.C1C=CC=[C-]1.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9CoO2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



